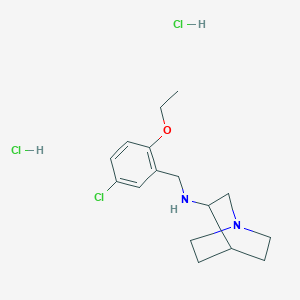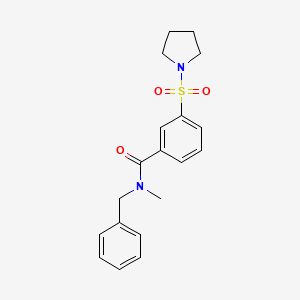
5-(2,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
説明
5-(2,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. DMTS is a yellow-colored crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用機序
The mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been reported to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been reported to inhibit the activity of various enzymes involved in inflammation and cancer cell growth, including COX-2, MMP-9, and VEGF.
実験室実験の利点と制限
One of the main advantages of using 5-(2,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 5-(2,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. One of the potential applications of this compound is in the development of novel anticancer drugs that target the NF-κB signaling pathway. Another future direction is to investigate the potential of this compound in combination therapy with other anticancer drugs. Additionally, the development of more efficient synthesis methods for this compound could improve its potential applications in medicinal chemistry.
Conclusion:
In conclusion, this compound is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and anticancer properties. The synthesis of this compound involves the condensation reaction between 2,4-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid. The mechanism of action of this compound is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. The future directions for the research on this compound include the development of novel anticancer drugs, investigation of combination therapy, and development of more efficient synthesis methods.
科学的研究の応用
5-(2,4-dimethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-9(2)16-14(17)13(21-15(16)20)7-10-5-6-11(18-3)8-12(10)19-4/h5-9H,1-4H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEMLNSWNBNJMK-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4709408.png)
![5-(4-methylphenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4709411.png)

![3-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4709447.png)
![[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol](/img/structure/B4709452.png)
![2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4709459.png)
![2,4-dichloro-N-{4-iodo-2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B4709467.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4709472.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4709478.png)
![ethyl 4-[({[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4709484.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4709490.png)
![2-methoxyethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4709504.png)
